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Compound of Interest

Compound Name: 2,8-Dimethylquinoline

Cat. No.: B075129

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dimethylquinoline is an aromatic heterocyclic compound with the chemical formula
C11H11N. As a derivative of quinoline, it belongs to a class of compounds that are of significant
interest in medicinal chemistry and materials science due to their diverse biological activities
and photophysical properties. The strategic placement of two methyl groups on the quinoline
core at positions 2 and 8 influences its steric and electronic properties, leading to unique
chemical reactivity and potential for targeted biological interactions. This technical guide
provides an in-depth overview of the chemical properties of 2,8-dimethylquinoline, including
its synthesis, physical characteristics, and spectroscopic data, to support its application in
research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2,8-dimethylquinoline are summarized
below. These properties are crucial for its handling, characterization, and application in various
experimental settings.

General Properties
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Property Value Reference
IUPAC Name 2,8-dimethylquinoline [1]
Synonyms o-Tququi-naIdi-ne, 8- o
Methylquinaldine

CAS Number 1463-17-8 [1]12113]
Molecular Formula C11H11N [1112]
Molecular Weight 157.21 g/mol [1][2]
Appearance Yellow semi-liquid
Property Value Unit Reference
Melting Point 61 °C
Boiling Point 248.85 °C
Density 1.0394 g/cm3
Flash Point 105 °C
Vapor Pressure 0.0263 mmHg at 25°C

5.87 £ 0.50
pa (Predicted)

LogP (Octanol/Water 2.852 (Crippen

Partition Coefficient) Calculated)

. -3.99 (Crippen
Water Solubility (logS) mol/L
Calculated)

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2,8-

dimethylquinoline. Key spectral data are provided below.
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Mass Spectrometry

The mass spectrum of 2,8-dimethylquinoline provi
and fragmentation pattern.

des information about its molecular weight

Parameter Value Reference
lonization Mode Electron lonization (EI) [2]
Molecular lon (M*) m/z 157 [1]
Major Fragments m/z 156, 142 [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of 2,8-

dimethylquinoline.

H NMR Spectral Data

Chemical Shift o . .
Multiplicity Integration Assignment Reference
(3) ppm
| Data not explicitly available in search results | | | | |
13C NMR Spectral Data
Chemical Shift (6) ppm Assignment Reference

| Data not explicitly available in search results | | |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the 2,8-dimethylquinoline molecule.
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Wavenumber (cm~?) Assignment Reference

C-H stretching (aromatic and
aliphatic), C=C and C=N [2]

stretching (quinoline ring)

Specific peak assignments not

available in search results

Synthesis and Reactivity

The synthesis of the quinoline ring system can be achieved through several classic named
reactions. While a specific detailed protocol for 2,8-dimethylquinoline was not found, the
Doebner-von Miller and Skraup syntheses are common methods for preparing substituted
quinolines.[4][5][6][71[8][9][10]

Representative Synthesis: Doebner-von Miller Reaction

The Doebner-von Miller reaction involves the reaction of an aniline with an a,3-unsaturated
carbonyl compound in the presence of a strong acid.[4][5][6] For the synthesis of 2,8-
dimethylquinoline, o-toluidine would react with crotonaldehyde.

Reaction Scheme: o-Toluidine + Crotonaldehyde --(Acid catalyst)--> 2,8-Dimethylquinoline

A general workflow for a Doebner-von Miller reaction is depicted below.
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Start: Prepare Reactants

o-Toluidine
Crotonaldehyde
Acid Catalyst (e.g., HCI)

Reaction Setup:
Combine reactants in a suitable flask.
Heat under reflux.

Aqueous Work-up:
Neutralize with base.
Extract with organic solvent.

Purification:
Dry the organic layer.
Remove solvent under reduced pressure.
Purify by distillation or chromatography.

Final Product:
2,8-Dimethylquinoline

Click to download full resolution via product page
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Caption: General experimental workflow for the synthesis of 2,8-dimethylquinoline via the
Doebner-von Miller reaction.

Experimental Protocols
General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2,8-dimethylquinoline in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

o Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra. Chemical shifts are reported relative to
tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid): Place a small drop of 2,8-dimethylquinoline between
two KBr or NaCl plates to form a thin film.

o Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over the range of 4000-400 cm™1.

o Background Correction: A background spectrum of the clean plates should be recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of 2,8-dimethylquinoline in a volatile
organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct
infusion or after separation by Gas Chromatography (GC).

 lonization: Utilize Electron lonization (EIl) at 70 eV.
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e Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

Biological Activity and Signaling Pathways

While the biological activities of many quinoline derivatives have been extensively studied,
specific data for 2,8-dimethylquinoline is limited in the readily available literature. Quinoline
scaffolds are known to interact with various biological targets, and some derivatives have been
shown to modulate key cellular signaling pathways, such as the PISK/Akt/mTOR pathway,
which is crucial in cancer cell proliferation and survival.[11][12][13][14][15]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its
dysregulation is a hallmark of many cancers. The pathway is initiated by the activation of
receptor tyrosine kinases (RTKs), which in turn activate phosphoinositide 3-kinase (PI13K). PI3K
then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate
phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with
pleckstrin homology (PH) domains, including Akt and PDK1. This colocalization at the
membrane leads to the phosphorylation and activation of Akt by PDK1 and mTORC?2. Activated
Akt then phosphorylates a multitude of downstream targets, including the tuberous sclerosis
complex 2 (TSC2), which leads to the activation of the mammalian target of rapamycin complex
1 (mTORC1). mTORCL1, in turn, promotes protein synthesis and cell growth by phosphorylating
substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

Below is a representative diagram of the PI3K/Akt/mTOR signaling pathway, which is a known
target for some quinoline-based compounds. The specific interaction of 2,8-dimethylquinoline
with this pathway remains an area for further investigation.
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Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for
quinoline-based inhibitors.

Safety and Handling

2,8-Dimethylquinoline is classified as harmful if swallowed, causes skin irritation, and may
cause serious eye damage and respiratory irritation.[1] Appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when
handling this compound. All work should be conducted in a well-ventilated fume hood. For
detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

2,8-Dimethylquinoline is a versatile heterocyclic compound with potential applications in
various fields of chemical and biological research. This technical guide has provided a
summary of its core chemical properties, spectroscopic data, and synthetic considerations.
While further research is needed to fully elucidate its specific biological activities and
mechanisms of action, the information presented here serves as a valuable resource for
scientists and professionals working with this and related quinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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